molecular formula C12H17ClF3N B091727 Fenfluramine hydrochloride CAS No. 16105-77-4

Fenfluramine hydrochloride

货号: B091727
CAS 编号: 16105-77-4
分子量: 267.72 g/mol
InChI 键: ZXKXJHAOUFHNAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 芬氟拉明盐酸盐的合成涉及几个关键步骤:

工业生产方法: 工业生产方法侧重于优化产率和纯度。 超微通信和滴丸制剂技术等技术被用来提高溶解速率、稳定性和生物利用度 .

反应类型:

    氧化: 芬氟拉明可以发生氧化反应,尤其是在乙胺侧链上。

    还原: 该化合物可以还原为相应的胺衍生物。

    取代: 芳环上可以发生卤化和其他取代反应。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 硼氢化钠和氢化铝锂是常用的还原剂。

    取代: 卤化可以通过在受控条件下使用氯或溴等试剂来实现。

主要产物:

科学研究应用

Dravet Syndrome

Fenfluramine has been approved as an adjunctive treatment for Dravet syndrome, a severe form of epilepsy characterized by frequent and prolonged seizures. Clinical trials have demonstrated that fenfluramine significantly reduces monthly convulsive seizure frequency (MCSF) in patients with this condition. In one study, 37% of participants experienced a reduction of 75% or more in MCSF over two years .

Key Findings:

  • Efficacy: In a randomized clinical trial involving 263 patients with Lennox-Gastaut syndrome (LGS), the 0.7 mg/kg/day dose of fenfluramine resulted in a median percentage reduction in drop seizures of 26.5%, compared to 7.6% in the placebo group .
  • Safety: No significant cardiovascular issues have been reported in patients treated with fenfluramine for epilepsy, addressing previous concerns related to heart valve disease associated with its use as an appetite suppressant .

Other Epileptic Disorders

Ongoing research is exploring fenfluramine's potential benefits for other epilepsy types beyond Dravet syndrome. Current studies are assessing its effectiveness as an adjunct therapy for various drug-resistant epileptic conditions .

Case Studies and Clinical Trials

Several pivotal trials have established fenfluramine's role in managing refractory seizures:

  • Trial Design: A multicenter, randomized, double-blind, placebo-controlled trial evaluated fenfluramine's efficacy in children aged 2 to 18 with Dravet syndrome. Participants were monitored for up to three years, collecting extensive clinical data including seizure frequency and safety metrics .
  • Outcomes: Results indicated that fenfluramine not only reduced seizure frequency but also improved executive functions related to cognitive control and emotional regulation .

Safety Profile

The safety profile of fenfluramine has been extensively studied:

  • Cardiovascular Concerns: Historical concerns regarding valvular heart disease (VHD) associated with fenfluramine use have been addressed through long-term studies showing no significant increase in cardiovascular events among patients treated for epilepsy .
  • Monitoring Programs: The FDA has implemented Risk Evaluation and Mitigation Strategies (REMS) to monitor patients for potential adverse effects while ensuring safe use of fenfluramine .

Summary Table of Clinical Findings

Study/TrialPopulationDosageEfficacy OutcomeSafety Findings
Trial on Dravet SyndromeChildren 2-18 years0.7 mg/kg/day37% had ≥75% reduction in MCSFNo significant VHD or PAH reported
LGS StudyPatients with LGS0.7 mg/kg/dayMedian reduction of drop seizures by 26.5%No new cardiovascular issues noted
Long-term Follow-upPatients with refractory seizuresUp to 0.34 mg/kg/daySustained seizure control over 3 yearsMonitoring showed no adverse cardiac effects

作用机制

芬氟拉明盐酸盐是一种血清素释放剂,也是血清素 5-HT2 受体的激动剂。它还调节 σ1 受体。该化合物提高了细胞外血清素水平,这有助于控制神经传递并减少癫痫发作。 治疗癫痫发作的具体机制尚不清楚,但据信涉及血清素受体和 σ1 受体的增强活化 .

类似化合物:

    右旋芬氟拉明: 芬氟拉明的更强效对映异构体,用作食欲抑制剂。

    芬特明: 另一种食欲抑制剂,但作用机制不同。

    托吡酯: 一种具有不同药理特性的抗癫痫药。

独特性: 芬氟拉明盐酸盐因其作为食欲抑制剂和抗癫痫药的双重作用而独树一帜。 它调节血清素水平和受体活性的能力使其有别于其他类似化合物 .

相似化合物的比较

    Dexfenfluramine: A more potent enantiomer of Fenfluramine, used similarly as an appetite suppressant.

    Phentermine: Another appetite suppressant, but with a different mechanism of action.

    Topiramate: An anticonvulsant with different pharmacological properties.

Uniqueness: Fenfluramine Hydrochloride is unique due to its dual role as an appetite suppressant and an anticonvulsant. Its ability to modulate serotonin levels and receptor activity distinguishes it from other similar compounds .

生物活性

Fenfluramine hydrochloride (FFA) is a compound that has garnered attention for its pharmacological properties, particularly in the treatment of epilepsy syndromes such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). This article delves into the biological activity of FFA, exploring its mechanisms of action, efficacy in clinical trials, and safety profile.

Fenfluramine primarily acts on the serotonergic system. Its mechanisms include:

  • Serotonin Reuptake Inhibition : FFA inhibits the serotonin transporter (SERT), leading to increased extracellular levels of serotonin (5-HT) by preventing its reuptake into presynaptic neurons. This action enhances serotonergic neurotransmission, which is crucial for its antiseizure effects .
  • Receptor Agonism and Antagonism : FFA exhibits agonistic activity at several 5-HT receptor subtypes, including:
    • 5-HT2A, 5-HT2B, 5-HT2C : Linked to mood regulation and seizure control.
    • 5-HT1A : Acts as an antagonist, potentially modulating anxiety and depressive symptoms .
  • Sigma-1 Receptor Activity : FFA also interacts with sigma-1 receptors, which may contribute to its neuroprotective effects and modulation of neuronal excitability .

Pharmacokinetics

FFA is characterized by:

  • Bioavailability : The absolute oral bioavailability ranges between 75% to 83%, indicating efficient absorption .
  • Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6), yielding norfenfluramine as a major active metabolite .
  • Half-Life : The elimination half-life is approximately 20 hours for FFA and 24–48 hours for norfenfluramine .

Dravet Syndrome

Recent randomized controlled trials have demonstrated the efficacy of FFA in reducing seizure frequency in patients with Dravet syndrome. Key findings include:

  • Trial Design : A multicenter, double-blind study involving patients aged 2 to 35 years assessed the impact of FFA at doses of 0.2 mg/kg/d to 0.7 mg/kg/d.
  • Results :
    • A median reduction in convulsive seizures was observed, with up to 70% of patients achieving a 50% reduction in seizure frequency compared to only 7.5% in the placebo group .
    • Long-term studies indicated sustained efficacy over two years, with significant reductions in monthly convulsive seizures .

Lennox-Gastaut Syndrome

FFA has also shown promise in treating LGS:

  • Efficacy : In a clinical trial involving 263 patients, a dose of 0.7 mg/kg/d resulted in a significant reduction in drop seizures compared to placebo, with a median percentage reduction of 26.5% .
  • Safety Profile : Adverse effects were primarily mild, including decreased appetite, with no significant cardiovascular issues reported .

Safety Considerations

Despite its therapeutic potential, safety concerns have historically surrounded fenfluramine due to its association with cardiac valvulopathy when used at high doses or in combination with other agents like phentermine. However, recent studies have not reported such adverse effects at therapeutic doses for epilepsy treatment .

Summary Table of Clinical Findings

ConditionDose (mg/kg/d)Median % ReductionResponders (%)Adverse Events
Dravet Syndrome0.7~70%70%Mild (e.g., decreased appetite)
Lennox-Gastaut Syndrome0.7~26.5%SignificantMild

属性

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

458-24-2 (Parent)
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30936444
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-82-0, 16105-77-4
Record name Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine hydrochloride
Reactant of Route 2
Fenfluramine hydrochloride
Reactant of Route 3
Reactant of Route 3
Fenfluramine hydrochloride
Reactant of Route 4
Reactant of Route 4
Fenfluramine hydrochloride
Reactant of Route 5
Fenfluramine hydrochloride
Reactant of Route 6
Reactant of Route 6
Fenfluramine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。